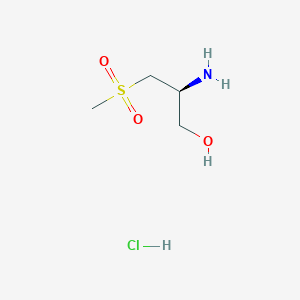

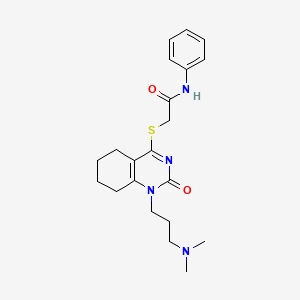

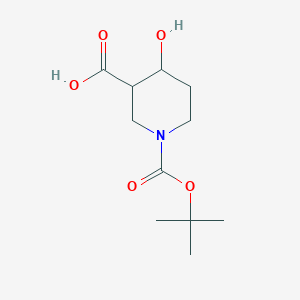

2-(4-(dimethylamino)benzamido)-N-methylthiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(4-(dimethylamino)benzamido)-N-methylthiophene-3-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural motifs, such as dimethylamino groups attached to aromatic systems and carboxamide functionalities. These compounds are primarily investigated for their antitumor and cytotoxic activities, as well as their interactions with biological targets like DNA and enzymes .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of intermediates like acridine or pyrazole derivatives with amines or aldehydes to form carboxamide or azomethine derivatives . For example, the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines yields a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids . Similarly, azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are synthesized by the interaction of aromatic aldehydes with the corresponding amine in ethanol .

Molecular Structure Analysis

Crystallographic studies and molecular mechanics calculations are common methods to analyze the molecular structure of such compounds. For instance, the molecular structures of N-(2-dimethylamino)ethyl and N-(2-dimethylamino)butyl derivatives of 9-aminoacridine-4-carboxamide have been determined by X-ray crystallography . These studies provide insights into the conformational flexibility and potential interactions with biological targets like DNA .

Chemical Reactions Analysis

The chemical reactivity of these compounds is often assessed in the context of their biological activity. For example, the cytotoxic activity of carboxamide derivatives is evaluated against various cancer cell lines, and their potential as antitumor agents is explored . The reactivity can also be influenced by the presence of substituents on the aromatic core, which can affect the completeness of condensation reactions during synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties, such as solubility, stability, and binding affinity to biological targets, are crucial for the biological activity of these compounds. For instance, the solvation energy values and stability of cationic species in solution are investigated using computational methods like DFT . The physicochemical properties, such as the ability to form intramolecular hydrogen bonds and the presence of electron-withdrawing or donating groups, can significantly influence the compound's biological activity .

Scientific Research Applications

Crystal Structure Analysis

Research on similar compounds has elucidated their crystal structures, revealing supramolecular aggregation controlled by π–π interactions and hydrogen bonding. Such studies are fundamental in understanding the solid-state chemistry and potential material applications of these compounds (Kranjc et al., 2012).

Anticancer Activity

Carboxamide derivatives, closely related to the specified compound, have been synthesized and tested for their cytotoxic activity against various cancer cell lines. These studies demonstrate the potential of such compounds in the development of new anticancer therapies (Deady et al., 2003).

Antibacterial and Antifungal Activities

Thiophene-carboxamide derivatives have shown promising antibacterial and antifungal activities. This suggests that compounds with similar structural motifs could be explored for their potential in developing new antimicrobial agents (Vasu et al., 2003).

Radiosensitizing and Bioreductive Activation

Nitrothiophene-carboxamides, which share functional groups with the compound of interest, have been investigated for their radiosensitizing properties and selective cytotoxicity upon bioreductive activation. These findings highlight the potential application of such compounds in enhancing the efficacy of radiotherapy (Threadgill et al., 1991).

Topoisomerase Inhibition for Anticancer Agents

Compounds structurally similar to the query have been identified as dual inhibitors of topoisomerase I and II, key enzymes in DNA topology and cell cycle progression. Such dual inhibition is a promising approach for the development of new anticancer agents (Vicker et al., 2002).

Electrochromic Properties

Electroactive aromatic polyamides incorporating dimethylamino units have been synthesized and characterized for their electrochromic properties, including high contrast ratios and rapid switching times. This suggests potential applications in smart windows and display technologies (Hsiao et al., 2008).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-[[4-(dimethylamino)benzoyl]amino]-N-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c1-16-14(20)12-8-9-21-15(12)17-13(19)10-4-6-11(7-5-10)18(2)3/h4-9H,1-3H3,(H,16,20)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXFQFOPJDAETN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(dimethylamino)benzamido)-N-methylthiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3017714.png)

![3-((1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B3017717.png)

![2-Methyl-2-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B3017718.png)

![3-((2,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3017725.png)

![6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3017735.png)